Asperosaponin VI

Übersicht

Beschreibung

Asperosaponin VI is recognized for its range of biological and pharmacological activities, including cardioprotective, osteogenic, and neuroprotective effects. It has been isolated and studied for its potential in treating conditions such as myocardial infarction, osteoporosis, and inflammation-induced depression.

Synthesis Analysis

The synthesis of Asperosaponin VI involves its extraction from the roots of Dipsacus asper. The process typically includes solvent extraction, followed by purification techniques such as column chromatography and high-performance liquid chromatography to isolate the compound in a pure form.

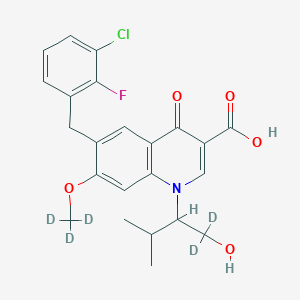

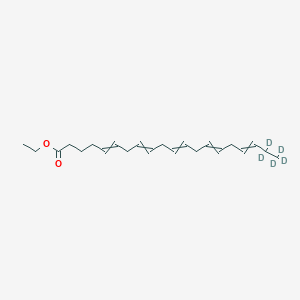

Molecular Structure Analysis

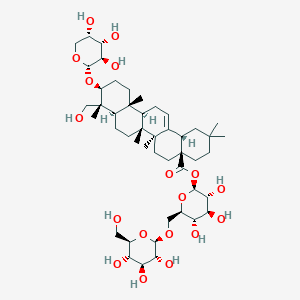

Asperosaponin VI is a triterpene saponin characterized by a complex molecular structure that includes multiple hydroxyl groups, which may contribute to its solubility and bioactivity. Its structure has been elucidated through various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.

Chemical Reactions and Properties

The chemical properties of Asperosaponin VI are influenced by its triterpene saponin structure, which is known to interact with biological membranes and proteins. These interactions can lead to various biological effects, including modulation of signaling pathways and enzymatic activities.

Physical Properties Analysis

The physical properties of Asperosaponin VI, such as solubility, melting point, and stability, are crucial for its pharmacological applications. These properties can affect its absorption, distribution, metabolism, and excretion in the body.

Chemical Properties Analysis

Asperosaponin VI's chemical reactivity, particularly its ability to undergo hydrolysis, oxidation, and conjugation reactions, plays a significant role in its metabolic pathways. These reactions can lead to the formation of active metabolites or facilitate its elimination from the body.

- Li et al. (2010) investigated the cardioprotective effects of Asperosaponin VI in a rat model of acute myocardial infarction, suggesting its potential in scavenging lipid peroxidation products and reactive oxygen species (Li et al., 2010).

- Mo et al. (2023) revealed the enhancement of Asperosaponin VI's biopharmacological characteristics through dynamic self-assembly in the gastrointestinal environment, which could improve its oral bioavailability (Mo et al., 2023).

Wissenschaftliche Forschungsanwendungen

1. Enhancing Biopharmacological Characteristics

- Methods of Application: The study investigated the influence of the self-assembled structure by the interaction between ASP VI and endogenous components NaTC and/or DOPC in the gastrointestinal environment on its biopharmaceutical properties . The change in phase state in gastrointestinal fluids is characterized by dynamic light scattering (DLS) and transmission electron microscope (TEM). UPLC-Q-TOF-MS was used to analyze the composition of phase components and the exposure of nanomicelles in vivo .

- Results: The study demonstrated that ASP VI could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization, which promoted the gastrointestinal absorption and permeability of ASP VI and increased its exposure in vivo, thus improving the biopharmacological characteristics of ASP VI .

2. Pharmacokinetics Study

- Summary of Application: The aim of this experiment was to study the pharmacokinetics of asperosaponin VI and its three metabolites (cauloside A, HN saponin F and hederagenin) .

- Methods of Application: The study used a sensitive high performance liquid chromatography connected with electrospray ionization triple quadrupole mass spectrum (HPLC–ESI–MS/MS). Chromatographic separation was achieved on a reverse phase C18 column with a gradient mobile phase of CH3CN-water with 0.1% HCOOH at a flow rate of 0.3 mL/min .

- Results: The pharmacokinetic parameters of cauloside A, HN saponin F and hederagenin such as Tmax were obtained at 9.33 ± 2.49, 7.33 ± 0.47 and 12.33 ± 2.36 h, respectively .

3. Treatment of Acute Myocardial Infarction

- Summary of Application: Asperosaponin VI has been shown to have a strong effect on curing acute myocardial infarction .

4. Anti-Osteoporosis and Cell Protection

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXMHCQWYVXTE-HMRSNRLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asperosaponin VI | |

CAS RN |

39524-08-8 | |

| Record name | Asperosaponin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

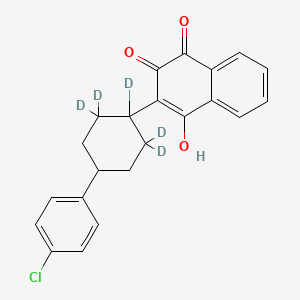

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)